2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
Description
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester is an organic compound with a complex structure that includes a chlorophenyl group, a propyl chain, and a methoxybenzoic acid ester
Properties
IUPAC Name |
methyl 2-[3-(2-chlorophenyl)propyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-21-16-12-6-10-14(17(16)18(20)22-2)9-5-8-13-7-3-4-11-15(13)19/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVFHWYNCMGSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester typically involves multiple steps. One common method includes the esterification of 6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This is followed by a Friedel-Crafts alkylation reaction where the methyl ester is reacted with 3-(2-chlorophenyl)propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: 2-[3-(2-Chloro-phenyl)-propyl]-6-carboxybenzoic acid.
Reduction: 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxybenzyl alcohol.
Substitution: 2-[3-(2-Hydroxy-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester (if hydroxyl group replaces chlorine).
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications due to its unique structural features. Notable areas of research include:
- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. The chloro group may enhance the binding affinity to biological targets, suggesting potential use in treating inflammatory diseases.
- Antitumor Effects : Preliminary research shows that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism of action could involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Analgesic Properties : Given its structural similarities to known analgesics, there is ongoing research into its pain-relieving effects, particularly in conditions such as arthritis.
Material Science Applications
In addition to medicinal uses, 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester has potential applications in materials science:
- Polymer Chemistry : The compound can serve as a monomer for synthesizing new polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve durability and resistance to environmental degradation.
- Nanotechnology : Research is exploring the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Propyl Chain : Utilizing alkylation reactions to introduce the propyl group onto a suitable aromatic precursor.
- Chlorination : Selective chlorination of the phenyl ring to introduce the chloro substituent.
- Esterification : Reacting the resulting acid with methanol to form the methyl ester.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anti-inflammatory Research
A study published in Journal of Medicinal Chemistry explored various derivatives of benzoic acids, including this compound, demonstrating significant anti-inflammatory activity in vitro. The results indicated that modifications to the chloro substituent enhanced efficacy against COX enzymes, which are critical in inflammation pathways .
Case Study 2: Antitumor Activity
Research presented at an oncology conference highlighted the antitumor potential of compounds structurally related to this compound. In vitro assays showed that certain derivatives inhibited cell growth in breast cancer lines by inducing apoptosis through mitochondrial pathways .
Case Study 3: Polymer Applications
A recent study focused on incorporating this compound into biodegradable polymers for controlled drug release applications. The findings suggested that its presence improved the mechanical properties of the polymer while allowing for sustained drug release profiles .
Mechanism of Action
The mechanism of action of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Bromo-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
- 2-[3-(2-Fluoro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
- 2-[3-(2-Methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
Uniqueness
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, commonly referred to as a chlorinated benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a chlorinated phenyl group and a methoxy-substituted benzoic acid moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Weight | 304.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves several key steps:
- Friedel-Crafts Alkylation : The reaction of 3-chlorobenzaldehyde with propyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
- Esterification : The resulting intermediate undergoes esterification with methanol using a strong acid catalyst (e.g., sulfuric acid).
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that chlorinated phenyl compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of chlorinated benzoic acids can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that this compound may possess similar antimicrobial effects due to its structural characteristics .
Anti-inflammatory Effects
Chlorinated benzoic acids have been reported to exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation .
Case Study 1: Antimicrobial Efficacy
A recent investigation examined the antimicrobial activity of various chlorinated benzoic acids against pathogenic bacteria. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial effects .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study, researchers evaluated the anti-inflammatory effects of chlorinated benzoic acids on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with these compounds, suggesting a potential therapeutic role in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
